

# chemical structure of EG01377 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: EG01377 dihydrochloride

Cat. No.: B8117631 Get Quote

An In-Depth Technical Guide to EG01377 Dihydrochloride

This technical guide provides a comprehensive overview of the chemical and biological properties of **EG01377 dihydrochloride**, a potent and selective inhibitor of neuropilin-1 (NRP1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting NRP1.

## **Chemical Structure and Properties**

**EG01377** dihydrochloride is a small molecule antagonist of NRP1. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers for EG01377 Dihydrochloride



| Identifier        | Value                                                                                                                                                                                                                                                 |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | (2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride[1]                                                                           |  |
| CAS Number        | 2749438-61-5[1][2][3][4]                                                                                                                                                                                                                              |  |
| Molecular Formula | C26H32Cl2N6O6S2[1][2][3][4]                                                                                                                                                                                                                           |  |
| SMILES            | C1COC2=C1C=C(C=C2S(=O)<br>(=O)NC3=C(SC=C3)C(=O)NINVALID-LINK<br>C(=O)O)C4=CC=C(C=C4)CN.CI.CI[1]                                                                                                                                                       |  |
| InChI             | InChI=1S/C26H30N6O6S2.2ClH/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29;;/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33) (H,34,35)(H4,28,29,30);2*1H/t20-;;/m0/s1[1] |  |
| InChlKey          | ZYFLTIBQQSYBQT-FJSYBICCSA-N[1]                                                                                                                                                                                                                        |  |

Table 2: Physicochemical Properties of **EG01377 Dihydrochloride** 

| Property                     | Value                       |
|------------------------------|-----------------------------|
| Molecular Weight             | 659.60 g/mol [1][2][3][4]   |
| Appearance                   | White to off-white solid[2] |
| Purity                       | ≥98%[4]                     |
| Hydrogen Bond Donor Count    | 8[1]                        |
| Hydrogen Bond Acceptor Count | 10[1]                       |
| Rotatable Bond Count         | 12[1]                       |



# **Biological Activity**

EG01377 is a selective inhibitor of NRP1, a co-receptor involved in various signaling pathways crucial for angiogenesis, tumor progression, and immune regulation.[5] It demonstrates antiangiogenic, antimigratory, and antitumor effects.[2][4][6][7]

Table 3: In Vitro Biological Activity of EG01377

| Parameter                             | Value   | Target/System                  |
|---------------------------------------|---------|--------------------------------|
| Binding Affinity (Kd)                 | 1.32 μΜ | NRP1-b1[2][4][5]               |
| IC50 (NRP1 Inhibition)                | 609 nM  | NRP1-a1 and NRP1-b1[2][4][5]   |
| IC50 (VEGF-R2/KDR<br>Phosphorylation) | 30 μΜ   | VEGF-A stimulated HUVECs[2][3] |

Table 4: In Vivo Pharmacokinetic Profile of EG01377

| Parameter        | Value      | Animal Model                                          |
|------------------|------------|-------------------------------------------------------|
| Half-life (T1/2) | 4.29 hours | 6-8 week-old BALB/c female mice (2 mg/kg, i.v.)[2][3] |

# **Signaling Pathways**

EG01377 exerts its biological effects by modulating key signaling pathways. As a direct inhibitor of NRP1, it interferes with the binding of vascular endothelial growth factor (VEGF-A), which subsequently attenuates the activation of its primary signaling receptor, VEGFR2. This disruption leads to downstream antiangiogenic effects. Furthermore, EG01377 has been shown to impact the EGFR/AKT/mTOR pathway in cancer cells and modulate the production of TGF-β in regulatory T-cells (Tregs), highlighting its immunomodulatory potential.





Click to download full resolution via product page

EG01377 Inhibition of the VEGF/NRP1 Signaling Pathway.





Click to download full resolution via product page

#### EG01377 Attenuation of the EGFR/AKT/mTOR Pathway.





Click to download full resolution via product page

EG01377 Blocks TGF-β Production in Regulatory T-cells.

## **Experimental Protocols**

The following are representative protocols for key experiments used to characterize the activity of **EG01377 dihydrochloride**, based on published literature.

### Western Blot Analysis of VEGF-R2/KDR Phosphorylation

This protocol describes the method to assess the inhibitory effect of EG01377 on VEGF-A-stimulated phosphorylation of VEGF-R2/KDR in Human Umbilical Vein Endothelial Cells (HUVECs).

- Cell Culture and Treatment:
  - Culture HUVECs to confluence in standard growth medium.
  - Serum-starve the cells for 16 hours with a medium containing 0.5% serum.
  - Pre-incubate the cells for 30 minutes with EG01377 (e.g., at 3, 10, and 30 μM) or vehicle control (0.1% DMSO).[8]
  - Stimulate the cells with 1 ng/mL VEGF-A for 10 minutes.[8] A non-stimulated control group should be included.
- Lysate Preparation and Protein Quantification:
  - Wash cells with ice-cold PBS.
  - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Clarify lysates by centrifugation and collect the supernatant.
  - Determine protein concentration using a BCA protein assay.
- SDS-PAGE and Western Blotting:



- Separate equal amounts of protein on an SDS-polyacrylamide gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-VEGF-R2 and total VEGF-R2 overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

### In Vivo Pharmacokinetic Study

This protocol outlines a method for determining the pharmacokinetic profile of EG01377 in mice.

- · Animal Model and Dosing:
  - Use 6-8 week-old female BALB/c mice.[3]
  - Administer EG01377 at a dose of 2 mg/kg via intravenous (i.v.) injection.[3]
- Blood Sampling:
  - Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
  - Collect blood into tubes containing an anticoagulant (e.g., EDTA).
  - Process blood to plasma by centrifugation.
- Sample Analysis:
  - Extract EG01377 from plasma samples using protein precipitation or liquid-liquid extraction.



 Quantify the concentration of EG01377 in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

#### Data Analysis:

 Calculate pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using non-compartmental analysis software.

### **NRP1** Binding Assay

This protocol describes a solid-phase binding assay to determine the binding affinity of EG01377 to NRP1.

#### Plate Preparation:

- Coat a 96-well high-binding plate with recombinant human Neuropilin-1-Fc fusion protein (e.g., 200 ng per well) overnight at 4°C.
- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to minimize non-specific binding.

#### Binding Reaction:

- Prepare serial dilutions of EG01377 in binding buffer.
- In a separate plate or tubes, pre-incubate a constant concentration of a biotinylated ligand that binds to NRP1 (e.g., VEGF-A165) with the serially diluted EG01377 for 1 hour at room temperature.
- Transfer the ligand-inhibitor mixtures to the NRP1-coated plate.
- Incubate for 1-2 hours at room temperature to allow for binding.
- Detection and Analysis:



- Wash the plate to remove unbound components.
- Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour.
- Wash the plate again.
- Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.
- Stop the reaction with a stop solution (e.g., 1M H2SO4).
- Read the absorbance at the appropriate wavelength (e.g., 450 nm).
- Plot the absorbance against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Kd value.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. EGFR Signals to mTOR Through PKC and Independently of Akt in Glioma PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Neuropilin-1 is a receptor for transforming growth factor beta-1, activates its latent form, and promotes regulatory T cell activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas -Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [chemical structure of EG01377 dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8117631#chemical-structure-of-eg01377-dihydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com